Product packaging for 3-Azabicyclo[3.3.1]nonan-9-ol(Cat. No.:CAS No. 90483-13-9)

3-Azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2766115
CAS No.: 90483-13-9
M. Wt: 141.214
InChI Key: MRDRFUVPXXUBMO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-9-ol is a bicyclic amine alcohol that serves as a versatile and valuable chemical scaffold in organic and medicinal chemistry research. Its rigid molecular framework, which combines a bridged bicyclic system with hydroxyl and amine functional groups, provides unique steric and electronic properties that enhance selectivity in synthetic applications . This compound is primarily recognized as a key synthetic intermediate for the development of novel bioactive molecules. The core research value of this compound lies in its application as a precursor for more complex derivatives. Studies have functionalized the core structure at various positions to create diverse chemical libraries. For instance, derivatives such as 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones have been designed, synthesized, and evaluated for their biological activity, demonstrating significant antimicrobial properties against organisms like Staphylococcus aureus and Candida albicans . The constrained geometry of the bicyclic system is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Conformational analysis using molecular mechanics calculations and NMR spectroscopy indicates that the 3-azabicyclo[3.3.1]nonane system typically prefers a slightly flattened chair-chair conformation, which is fundamental to understanding its reactivity and interactions in biological systems . This compound is strictly for use in non-human research and is not intended for diagnostic or therapeutic applications. Researchers can utilize this intermediate to explore new avenues in antimicrobial development and other areas of drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDRFUVPXXUBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azabicyclo 3.3.1 Nonan 9 Ol and Its Analogs

Classical and Contemporary Approaches to the 3-Azabicyclo[3.3.1]nonane Core

The construction of the bridged bicyclic system is a key challenge, and several methodologies have been developed to achieve this. These range from classical condensation reactions to modern multi-component strategies.

The Mannich reaction is a cornerstone in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. semanticscholar.orggoogle.com This reaction typically involves the cyclocondensation of a ketone, an aldehyde (commonly formaldehyde), and a primary amine. semanticscholar.orgnih.gov This method is considered one of the simplest and most convenient routes for the preparative synthesis of the bicyclic core, particularly 3-azabicyclo[3.3.1]nonan-9-ones. semanticscholar.org

For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be synthesized through a double Mannich reaction. colab.ws Research has confirmed that this proceeds via a Mannich reaction pathway rather than a Michael addition alternative. colab.ws Similarly, the synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a related heterocyclic system, is achieved through a Mannich-type reaction starting from 4-thianone. nih.gov A facile one-pot synthesis utilizes a tandem Mannich annulation of aromatic ketones, paraformaldehyde, and dimethylamine (B145610) to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org

The following table summarizes examples of Mannich reactions used to form the azabicyclononane core.

Starting KetoneAmineAldehydeProductYieldReference
Cyclohexanone DerivativePrimary AminesParaformaldehyde2,4-Disubstituted-3-azabicyclo[3.3.1]nonan-9-oneGood colab.ws
1-Allylpiperidin-4-oneAllylamineFormaldehydeN,N′-Diallylbispidinone- elsevierpure.com
Aromatic KetonesDimethylamineParaformaldehyde3-Azabicyclo[3.3.1]nonane derivativeup to 83% rsc.org
4-ThianoneBenzylamineFormaldehyde7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one- nih.gov

Intramolecular cyclization offers another powerful route to the 3-azabicyclo[3.3.1]nonane core. colab.ws This strategy involves synthesizing a suitable acyclic or monocyclic precursor containing the necessary functional groups, which then undergoes a ring-closing reaction to form the second ring of the bicyclic system. nih.gov For example, the synthesis of 2-azabicyclo[3.3.1]nonanes has been achieved through the cyclization of a (carbamoyl)dichloromethyl radical. nih.gov Another approach involves an intramolecular nitro-Mannich reaction as a key transformation to build highly substituted 1-azabicyclo[3.3.1]nonanes. rsc.org These methods are crucial for creating complex, functionalized bicyclic structures that may be difficult to access through direct condensation reactions. nih.govrsc.org

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecular scaffolds like the azabicyclo[3.3.1]nonane system. These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants. nih.govacs.org

A notable example is the three-component cascade reaction of 3-formylchromones, 2-naphthol, and heterocyclic ketal aminals to prepare highly functionalized 2-azabicyclo[3.3.1]nonane (morphan) derivatives. nih.govacs.org This complex cascade involves multiple bond-forming events (one C-N, one C-O, and two C-C bonds) in a single operation. nih.gov The advantages of this approach include operational simplicity, the use of environmentally benign solvents, and satisfactory yields ranging from 65-88%. nih.govacs.org

Stereoselective Synthesis of 3-Azabicyclo[3.3.1]nonan-9-ol Epimers

Once the 3-azabicyclo[3.3.1]nonan-9-one precursor is obtained, the next critical step is the reduction of the ketone at the C9 position to introduce the hydroxyl group. The stereochemical outcome of this reduction is paramount, as it leads to the formation of two possible epimers: endo-3-Azabicyclo[3.3.1]nonan-9-ol and exo-3-Azabicyclo[3.3.1]nonan-9-ol.

The conversion of the C9 ketone to a hydroxyl group is typically achieved through reduction. Various reducing agents and catalytic systems have been employed, each offering different levels of stereoselectivity.

The choice of reducing agent or catalyst directly influences the ratio of endo to exo alcohol products. Standard hydride-donating agents are commonly used. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) predominantly yields the endo-alcohol. google.comepo.org This reaction involves the portionwise addition of sodium borohydride to a solution of the ketone at 0°C, followed by warming to ambient temperature. google.com

More advanced methods utilize catalytic hydrogenation for improved selectivity and efficiency. A patented method describes the highly stereoselective reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol using a ruthenium complex as a catalyst in the presence of hydrogen gas. google.compatsnap.com This process is advantageous as it generates almost no waste and simplifies the workup compared to reactions using boron-based reductants. google.com The reaction conditions, including the specific ruthenium catalyst, solvent, and hydrogen pressure, can be tuned to optimize the yield and stereoselectivity. patsnap.com For instance, using specific RuCl2 complexes under hydrogen pressure can lead to high yields and excellent endo:exo selectivity. patsnap.com

The following table details the outcomes of different reductive methodologies.

SubstrateReducing Agent/CatalystSolventKey ConditionsProduct(s)Yield/SelectivityReference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium BorohydrideMethanol0°C to ambient temp.endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol100% (crude) google.com
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium1-PentanolRefluxexo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol96% epo.org
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneRuCl2(Ph2PCH2CH2NH2)2Isopropanol10 atm H2, 25°Cendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol99% yield, endo:exo = 98:2 patsnap.com
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneRuCl2[(S)-binap] [(R)-iphan]Methanol50 atm H2, room temp.endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol98% yield, endo:exo > 99:1 patsnap.com

Reductive Methodologies for Hydroxyl Group Introduction

Catalytic Hydrogenation Approaches (e.g., Ruthenium Catalysis)

The reduction of the precursor ketone, 3-azabicyclo[3.3.1]nonan-9-one, to the corresponding alcohol is a critical step in the synthesis of this compound. Catalytic hydrogenation, particularly using ruthenium-based catalysts, has emerged as a highly efficient and stereoselective method for this transformation. These methods are often preferred over stoichiometric reagents like sodium borohydride due to improved process simplicity, cost-effectiveness, and reduced waste generation google.com.

Ruthenium complexes, especially those incorporating chiral ligands, are effective for the hydrogenation of various bicyclic ketones thieme-connect.com. For instance, a catalyst system comprising a ruthenium(II) complex with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine ligand like IPHAN (1,2-diphenylethylenediamine) has demonstrated high stereoselectivity in the hydrogenation of bicyclic ketones thieme-connect.comresearchgate.net. Such systems can achieve high conversion rates and enantioselectivity with catalyst loadings as low as 20 ppm, making the process highly efficient thieme-connect.com.

In a specific application, a ruthenium complex was used to reduce a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative google.com. This process highlights the utility of ruthenium catalysis in producing specific stereoisomers of substituted azabicyclononanol compounds, which are valuable intermediates for agrochemicals and pharmaceuticals google.com. The reaction proceeds cleanly, often eliminating the need for complex purification steps associated with boron-based reductants google.com.

Catalyst SystemSubstrate TypeKey FeatureReference
RuCl(2)[(S)-binap][(R)-iphan]Bicyclic KetonesHigh diastereo- and enantioselectivity researchgate.net
BINAP/IPHAN–Ru(II) ComplexBicyclic KetonesHigh efficiency (S/C ratio up to 50,000) thieme-connect.com
Ruthenium Complex9-Azabicyclo[3.3.1]nonan-3-one derivativeLow cost, simplified process, high yield of endo-alcohol google.com

Asymmetric Induction in Azabicyclic Systems

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. Asymmetric induction in the synthesis of azabicyclic systems like this compound can be accomplished through various strategies, most notably through the use of chiral catalysts during key transformations.

Asymmetric hydrogenation of the precursor ketone is a direct method to introduce chirality. Ruthenium catalysts, functionalized with chiral diphosphine and diamine ligands (e.g., BINAP and DPEN), are particularly effective for this purpose researchgate.netacs.org. These catalyst systems can convert prochiral bicyclic ketones into chiral alcohols with high levels of enantiomeric excess (ee), often exceeding 90-98% ee researchgate.netacs.org. The choice of ligands and reaction conditions can be fine-tuned to favor the formation of a specific enantiomer, which is crucial for creating compounds with desired pharmacological profiles thieme-connect.comresearchgate.net.

Another powerful strategy for asymmetric induction involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This approach has been successfully applied in various asymmetric reactions, including radical additions and annulations, to achieve high stereocontrol in the formation of cyclic and bicyclic systems acs.org.

Derivatization and Functionalization Strategies for this compound

The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization can occur at the hydroxyl group, the nitrogen atom, or the carbon skeleton, leading to a diverse array of analogs with potentially unique properties.

Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the C-9 position is a prime site for functionalization. Standard alcohol chemistry can be applied to introduce a variety of functional groups. For example, the hydroxyl group can be converted into esters or carbamates through reaction with carboxylic acids, acid chlorides, or isocyanates. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were prepared to explore their affinity for sigma receptors, demonstrating the utility of this transformation nih.gov. Furthermore, the synthesis of oxime esters from the related 3-azabicyclo[3.3.1]nonan-9-one oxime showcases the reactivity at this position eurekaselect.com. Ether formation is another common modification, providing stable linkages for adding further substituents google.com.

Modifications and Substitutions on the Azabicyclic Skeleton

The azabicyclic framework itself can be extensively modified. The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, often achieved via a three-component Mannich reaction, introduces substituents at the 2 and 4 positions from the outset chemijournal.com. The nitrogen atom at the 3-position is also a key handle for modification. It can be alkylated or acylated to introduce a wide range of functional groups. For instance, N-benzyl groups are commonly used as protecting groups that can be removed via hydrogenolysis, or different N-substituents can be introduced to modulate biological activity google.comorgsyn.org.

The carbonyl group of the precursor, 3-azabicyclo[3.3.1]nonan-9-one, is a gateway for many skeletal modifications. It enables the synthesis of derivatives like hydrazones, oximes, and semicarbazones, which can serve as intermediates for more complex heterocyclic systems chemijournal.com. Catalytic hydrogenation of the corresponding oxime over Raney nickel can produce 3-substituted 3-azabicyclo-[3.3.1]nonan-9-amines, which can be further derivatized into amides, Schiff bases, and isothiocyanates researchgate.net.

Synthesis of Spiro-Heterocyclic Derivatives

A particularly noteworthy functionalization strategy involves the conversion of the C-9 carbonyl of the precursor ketone into a spirocyclic center, creating complex heterocyclic systems. In this arrangement, the C-9 carbon of the azabicyclic ring is the single atom shared with a newly formed heterocyclic ring nih.gov.

This transformation is typically achieved by reacting the 3-azabicyclo[3.3.1]nonan-9-one precursor with reagents that can form a five- or six-membered ring. For example:

Spiro-thiadiazoles: These can be synthesized by the cyclization of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones with acetic anhydride (B1165640) nih.govnih.gov.

Spiro-triazolidin-3-thiones: Oxidative cyclization of thiosemicarbazone derivatives using potassium superoxide (B77818) under microwave irradiation yields these spiro compounds europeanreview.org.

Spiro-s-tetrazines: Simple condensation of the azabicyclic ketone with thiocarbohydrazide (B147625) leads to the formation of spiro-tetrazine derivatives nih.govcolab.ws.

Spiro-hydantoins: The Bucherer-Bergs reaction, involving the treatment of the ketone with an alkali cyanide and ammonium (B1175870) carbonate, is a classic method for synthesizing spiro-hydantoin derivatives nih.gov. This class of compounds has been investigated for various biological activities nih.gov.

These spiro-heterocyclic structures significantly increase the molecular complexity and three-dimensionality of the parent molecule, opening avenues to new chemical entities with potential therapeutic applications nih.gov.

PrecursorReagent(s)Resulting Spiro-HeterocycleReference
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneThiosemicarbazide, then Acetic AnhydrideSpiro-thiadiazole nih.govnih.gov
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one ThiosemicarbazonePotassium Superoxide (KO2), MicrowaveSpiro-1',2',4'-triazolidin-3'-thione europeanreview.org
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-oneThiocarbohydrazide (TCH)Spiro-s-tetrazine nih.govcolab.ws
Cyclic Ketone (general)KCN, (NH4)2CO3Spiro-hydantoin nih.gov

Structural Elucidation and Conformational Analysis of 3 Azabicyclo 3.3.1 Nonan 9 Ol Systems

Advanced Spectroscopic Characterization Methodologies

A combination of sophisticated spectroscopic methods is employed to determine the structure and conformation of 3-azabicyclo[3.3.1]nonan-9-ol systems in both solution and solid states. These techniques provide detailed information on atomic connectivity, functional groups, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments offer a comprehensive view of the molecular structure and stereochemistry.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the configuration and predominant conformation of the 3-azabicyclo[3.3.1]nonane skeleton. The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their chemical environment and dihedral angles, respectively.

In many derivatives, the bicyclic system adopts a twin-chair conformation. The assignment of axial and equatorial protons is crucial for conformational analysis. For instance, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the benzylic protons at C-2 and C-4 typically appear as doublets, with their coupling constants providing insight into the ring conformation. The bridgehead protons (H-1 and H-5) often present as broad singlets or multiplets. The protons on the cyclohexane (B81311) ring (at C-6, C-7, and C-8) exhibit complex splitting patterns that can be resolved using 2D NMR techniques. The orientation of the hydroxyl group at C-9 can also influence the chemical shifts of nearby protons.

Table 1: Representative ¹H NMR Data for 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives
Proton2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com
H-2a, H-4a4.39 (d, J = 2.40 Hz)4.40 (d, J = 2.20 Hz)
H-1, H-52.47 (br s)2.44 (br s)
H-7a2.89 (m)2.83 (m)
H-6e, H-8e1.90-1.93 (dd)1.88-1.92 (d)
H-6a, H-8a1.64-1.74 (m)1.67-1.76 (m)
H-7e1.38 (quin)1.41 (quin)
NH1.87 (br s)1.88 (d)
Aromatic7.30-7.54 (m)7.10-7.51 (m)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and substitution pattern. The C-9 carbon bearing the hydroxyl group in this compound systems shows a characteristic chemical shift in the range expected for a carbon atom bonded to an oxygen atom. The bridgehead carbons (C-1 and C-5) and the carbons adjacent to the nitrogen atom (C-2 and C-4) also exhibit distinct signals that aid in the structural confirmation. The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the differentiation of methyl, methylene, methine, and quaternary carbons. For instance, in derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, the carbonyl carbon at C-9 appears at a downfield chemical shift (around 214 ppm), which is absent in the corresponding alcohol, being replaced by a signal for the hydroxyl-bearing carbon at a higher field. semanticscholar.org

Table 2: Representative ¹³C NMR Data for Substituted 3-Azabicyclo[3.3.1]nonane Derivatives
Carbon2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thione europeanreview.org2,4-Bis(p-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thione europeanreview.org
C-2, C-465.365.2
C-1, C-553.653.2
C-6, C-827.927.8
C-721.321.2
C-980.480.2
C=S182.4182.2

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton and carbon signals and for elucidating the stereochemistry of this compound systems. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. It is particularly useful for tracing the connectivity of protons in the bicyclic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. For example, NOESY can be used to confirm the twin-chair conformation and the relative orientation of substituents.

The combined application of these 2D NMR techniques has been successfully used to fully assign the ¹H and ¹³C NMR spectra of various substituted 3-azabicyclo[3.3.1]nonanes and to confirm their stereochemical configurations. nih.govscience.govscience.govscirp.orgacs.orgnih.goveurekaselect.comscience.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of key functional groups through their characteristic vibrational frequencies.

The most notable absorptions include:

O-H stretching : A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

N-H stretching : For derivatives with a secondary amine, a sharp to medium band appears in the 3300-3500 cm⁻¹ region.

C-H stretching : Absorptions due to C-H stretching in the aliphatic framework are typically observed between 2850 and 3000 cm⁻¹.

C-O stretching : A strong band in the 1000-1250 cm⁻¹ range corresponds to the C-O stretching of the alcohol.

In the precursor ketone, 3-azabicyclo[3.3.1]nonan-9-one, a strong C=O stretching absorption is observed around 1700-1720 cm⁻¹. tandfonline.com The disappearance of this band and the appearance of the O-H and C-O stretching bands are clear indicators of the reduction of the ketone to the alcohol.

Table 3: Characteristic IR Absorption Frequencies for 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Reference Compound
N-HStretching33172,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com
C-HStretching2857-30572,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com
C=OStretching17082,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Several derivatives of this compound have been studied by X-ray diffraction, confirming the conformations predicted by NMR and computational studies.

These studies have revealed that the 3-azabicyclo[3.3.1]nonane skeleton can adopt different conformations, most commonly the twin-chair or a chair-boat conformation. The choice of conformation is often influenced by the nature and position of substituents on the bicyclic ring. For example, the crystal structure of (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride confirms that the bicyclic system adopts a twin-chair conformation. researchgate.net In some cases, the presence of bulky substituents or intramolecular hydrogen bonding can favor a chair-boat conformation. researchgate.netnih.gov X-ray crystallographic data serves as a benchmark for validating the structural assignments made by spectroscopic methods. eurekaselect.com

Computational Chemistry and Molecular Modeling for Conformational Landscape Exploration

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are high-level computational methods that have been extensively applied to study the molecular structures and energetics of bicyclo[3.3.1]nonane derivatives. researchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular structures of related 3-azabicyclo[3.3.1]nonan-9-yl derivatives, providing detailed information on bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the electronic properties and reactivity of these molecules. colab.ws

DFT studies have also been employed to investigate the electronic transitions within these systems through Time-Dependent DFT (TD-DFT) calculations. colab.ws The analysis of frontier molecular orbitals (FMOs) helps in understanding the electronic charge distribution and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key parameters determining the molecule's reactivity and electronic properties. colab.ws

Molecular Mechanics (MMX) Studies

While high-level ab initio and DFT methods provide accurate results, they can be computationally expensive. Molecular Mechanics (MMX) offers a faster, albeit more empirical, approach to conformational analysis. MMX methods have been used in conjunction with other techniques to explore the conformational preferences of bicyclo[3.3.1]nonane systems. researchgate.net These studies are valuable for initial conformational searches and for providing starting geometries for higher-level calculations.

Analysis of Potential Energy Surfaces and Inversion Barriers

The exploration of potential energy surfaces (PES) is fundamental to understanding the conformational dynamics of this compound systems. Computational studies have been conducted to map the PES and identify the various energy minima corresponding to stable conformers and the transition states that connect them. escholarship.orgscispace.com

For the parent bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG1) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with an inversion barrier (ΔG1‡) of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist in equilibrium. The analysis of these energy barriers provides critical information about the flexibility of the bicyclic system and the rates of interconversion between different conformations.

Conformational Dynamics and Preferences of the Bicyclic System

The 3-Azabicyclo[3.3.1]nonane framework can adopt several conformations, with the chair-chair (CC) and boat-chair (BC) forms being the most significant. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.

Chair-Chair (CC) and Boat-Chair (BC) Conformations

The twin-chair (CC) conformation is generally the most stable arrangement for unsubstituted and many substituted 3-azabicyclo[3.3.1]nonanes. nih.govrsc.orgeurekaselect.com In this conformation, both six-membered rings adopt a chair-like geometry. However, the presence of the nitrogen atom at the 3-position introduces a significant lone pair-C(7)H repulsion, which can lead to a distortion of the cyclohexane ring. rsc.org

The boat-chair (BC) conformation, where one ring is in a boat form and the other in a chair form, is an alternative and sometimes preferred conformation. researchgate.netrsc.org The energy difference between the CC and BC conformers can be small, and in some cases, the BC form can be stabilized by factors such as intramolecular hydrogen bonding or specific substitution patterns. researchgate.net For instance, in certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the BC conformation is favored due to the formation of an intramolecular hydrogen bond between the hydroxyl group and a heteroatom. researchgate.net

X-ray diffraction studies have provided definitive evidence for both CC and BC conformations in the solid state for various derivatives. nih.govresearchgate.netnih.gov For example, N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol adopts a chair-chair conformation in the crystalline state. nih.gov Conversely, a 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one derivative was found to exist in a boat-chair conformation. rsc.org

Table 1: Conformational Preferences of Selected 3-Azabicyclo[3.3.1]nonane Derivatives

CompoundPredominant ConformationMethod of Determination
N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-olChair-ChairX-ray Crystallography nih.gov
7-tert-pentyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-onesChair-ChairNMR Spectroscopy colab.ws
7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-olChair-ChairX-ray Crystallography researchgate.net
7-Benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-olChair-BoatX-ray Crystallography researchgate.net
9-Benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-oneBoat-ChairX-ray Crystallography rsc.org

Influence of Substituents on Conformational Equilibrium

Substituents on the 3-azabicyclo[3.3.1]nonane skeleton can significantly influence the conformational equilibrium. The size, stereochemistry, and electronic nature of the substituents play a crucial role in determining the preferred conformation.

Generally, bulky substituents at the C-2 and C-4 positions tend to adopt an equatorial orientation to minimize steric strain, which favors the chair-chair conformation. chemijournal.comnih.gov However, the presence of a 7-endo substituent can destabilize the twin-chair conformation due to severe steric interactions, potentially leading to a preference for the boat-chair form. rsc.org

Furthermore, electronic effects, such as lone pair-lone pair repulsions, can also dictate conformational preferences. In some 3,7-diheterabicyclo[3.3.1]nonanes, the repulsion between the lone pairs of the heteroatoms at positions 3 and 7 in a chair-chair conformation can be significant enough to favor a boat-chair arrangement. rsc.org

Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Impact on Conformation

The conformational landscape of the 3-azabicyclo[3.3.1]nonane skeleton is principally dictated by the interplay of steric factors and intramolecular interactions. While the bicyclo[3.3.1]nonane system can theoretically exist in three conformations—twin-chair (CC), boat-chair (BC), and twin-boat (BB)—the twin-chair is generally the most stable. However, in this compound systems, the presence of a hydrogen bond donor (the 9-hydroxyl group) and a hydrogen bond acceptor (the nitrogen at position 3) introduces a crucial intramolecular force that can significantly alter this preference.

The formation of an intramolecular hydrogen bond (IMHB) between the lone electron pair of the nitrogen atom and the hydrogen of the C-9 hydroxyl group can stabilize conformations that would otherwise be energetically unfavorable. researchgate.net This interaction is particularly influential in favoring a chair-boat (CB) conformation. In such an arrangement, the piperidine (B6355638) ring adopts a chair form while the cyclohexane ring adopts a boat form, positioning the C-9 hydroxyl group in a pseudo-axial orientation that brings it into close proximity with the nitrogen atom, facilitating the hydrogen bond. researchgate.net

Research based on ¹H and ¹³C NMR spectroscopy has shown that for certain secondary alcohols in this family, the chair-boat conformation is energetically more favorable than the chair-chair conformation precisely because of this IMHB stabilization. researchgate.net For instance, in deuterochloroform solution, diaza derivatives of bicyclo[3.3.1]nonan-9-ol exist predominantly in the chair-boat form. researchgate.net

The balance between the chair-chair and chair-boat conformations is delicate and can be influenced by other structural modifications. When a different heteroatom, such as oxygen or sulfur, replaces the nitrogen in the second ring (at position 7), the conformational equilibrium can shift. Studies on these analogues have revealed that one stereoisomer may exist in a chair-boat conformation stabilized by the IMHB, while the other adopts a chair-chair conformation. researchgate.net For example, 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol was found to be a 1:1 mixture of two stereoisomeric alcohols. One isomer exists in a double chair conformation with an equatorial hydroxyl group, while the other adopts a chair-boat conformation with an axial hydroxyl group that participates in an intramolecular hydrogen bond with the nitrogen's unshared electron pair. researchgate.net

Conversely, X-ray diffraction studies on other derivatives have confirmed the stability of the chair-chair conformation in the solid state, where intermolecular forces may dominate or where substituents sterically disfavor the boat form. For example, N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol and the hydroperchlorate salt of 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol both adopt a chair-chair conformation. nih.govnih.gov

The following tables summarize the observed conformational preferences in different this compound systems, illustrating the impact of intramolecular hydrogen bonding.

Compound ClassPredominant ConformationStabilizing Factor
Diaza derivativesChair-BoatIntramolecular Hydrogen Bond (N···H-O)
Oxa-aza derivatives (one stereoisomer)Chair-BoatIntramolecular Hydrogen Bond (N···H-O)
Oxa-aza derivatives (other stereoisomer)Chair-ChairSteric preference (equatorial OH)
Thia-aza derivatives (one stereoisomer)Chair-BoatIntramolecular Hydrogen Bond (N···H-O)
Thia-aza derivatives (other stereoisomer)Chair-ChairSteric preference
CompoundState/MethodObserved ConformationReference
N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-olSolid (X-ray)Chair-Chair nih.gov
7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol (as hydroperchlorate salt)Solid (X-ray)Chair-Chair nih.gov
7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (as a 1:1 mixture of stereoisomers)Solution (NMR)Chair-Chair and Chair-Boat researchgate.net

Reactivity and Mechanistic Investigations of 3 Azabicyclo 3.3.1 Nonan 9 Ol

Reaction Profiles of the Hydroxyl Group

The hydroxyl group at the C-9 position of the 3-azabicyclo[3.3.1]nonane core is a versatile functional handle for a range of chemical transformations. Its reactivity is central to the derivatization of this scaffold for various applications. Key reactions include acylation and sulfonation, which transform the alcohol into an excellent leaving group for subsequent nucleophilic substitutions.

Research has shown that 3-substituted 3-azabicyclo[3.3.1]nonan-9-ols react readily with acylating and sulfonylating agents. For instance, treatment with acetyl chloride or methanesulfonyl chloride leads to the formation of the corresponding O-acetyl and O-mesyl (O-methylsulfonyl) derivatives, respectively. researchgate.net

These activated intermediates, particularly the mesylates, are pivotal for introducing other functionalities at the C-9 position. The O-mesyl group can be displaced by various nucleophiles. Subsequent reactions with potassium iodide or sodium azide furnish the corresponding 9-iodo or 9-azido-3-azabicyclo[3.3.1]nonanes. researchgate.net This two-step sequence provides a reliable method for accessing a variety of C-9 substituted derivatives.

Table 1: Derivatization Reactions of the C-9 Hydroxyl Group
Starting MaterialReagentProductReaction Type
3-R-3-Azabicyclo[3.3.1]nonan-9-olAcetyl Chloride9-Acetoxy-3-R-3-azabicyclo[3.3.1]nonaneO-Acetylation
3-R-3-Azabicyclo[3.3.1]nonan-9-olMethanesulfonyl Chloride9-Mesyl-3-R-3-azabicyclo[3.3.1]nonaneO-Mesylation
9-Mesyl-3-R-3-azabicyclo[3.3.1]nonanePotassium Iodide9-Iodo-3-R-3-azabicyclo[3.3.1]nonaneNucleophilic Substitution
9-Mesyl-3-R-3-azabicyclo[3.3.1]nonaneSodium Azide9-Azido-3-R-3-azabicyclo[3.3.1]nonaneNucleophilic Substitution

Chemical Transformations of the Nitrogen Heterocycle

The nitrogen atom at the 3-position imparts basicity and nucleophilicity to the molecule, making it a prime site for chemical modification.

While the oxidation of the isomeric 9-azabicyclo[3.3.1]nonane to the stable nitroxyl radical ABNO is well-documented, the oxidation of the nitrogen at the 3-position in this specific scaffold is less commonly reported in the literature. nih.govorganic-chemistry.org However, the general reactivity of secondary amines suggests that it is susceptible to oxidation to form N-oxides or other oxidation products under appropriate conditions.

The nucleophilic character of the secondary amine at the N-3 position allows for a variety of substitution reactions, including N-alkylation and N-acylation. These reactions are fundamental for introducing diversity and modulating the physicochemical properties of the scaffold. For example, studies on related 2,4-diphenyl-3-azabicyclo[3.3.1]nonanes have demonstrated that the nitrogen can be readily acylated with reagents like acetic anhydride (B1165640) or derivatized with ethyl chloroformate to yield N-acetyl and N-ethoxycarbonyl products, respectively. niscpr.res.in This indicates that the N-3 position is accessible and reactive towards electrophiles.

Table 2: Reactions at the N-3 Position of the Azabicyclic Core
Parent Scaffold TypeReagentProductReaction Type
2,4-diphenyl-3-azabicyclo[3.3.1]nonaneAcetic Anhydride / TriethylamineN-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonaneN-Acetylation
2,4-diphenyl-3,7-diazabicyclo[3.3.1]nonaneEthyl ChloroformateN-ethoxycarbonyl derivativeN-Ethoxycarbonylation

Mechanistic Pathways of Key Derivatization Reactions

The rigid bicyclic structure of the 3-azabicyclo[3.3.1]nonane system imposes significant conformational constraints that influence reaction mechanisms. The synthesis of the core, often achieved through a Mannich reaction, proceeds via a defined pathway that dictates the stereochemistry of the resulting ketone precursor. colab.wsnih.gov The subsequent reduction of the C-9 ketone to the alcohol is a critical step where the mechanism directly impacts the orientation of the hydroxyl group.

Derivatization reactions involving the hydroxyl group, such as the nucleophilic substitution of its mesylate, are presumed to follow classical mechanistic pathways. The displacement of the mesyl group by nucleophiles like azide or iodide is expected to proceed via an S(_N)2 mechanism, which would result in an inversion of configuration at the C-9 position. researchgate.net

Furthermore, the entire 3-azabicyclo[3.3.1]nonane skeleton can participate in deeper-seated rearrangements under specific conditions. For instance, certain derivatives have been shown to undergo unprecedented stereospecific skeletal cleavage and rearrangement when subjected to photochemical induction, highlighting the complex mechanistic possibilities inherent in this strained bicyclic system. semanticscholar.org

Regio- and Stereoselectivity in Reactions Involving the Azabicyclic Core

The stereochemical outcome of reactions on the 3-azabicyclo[3.3.1]nonane core is governed by its preferred conformation. Extensive NMR and X-ray crystallographic studies have established that the system predominantly adopts a twin-chair (or chair-chair) conformation. niscpr.res.innih.govchemijournal.com In this arrangement, bulky substituents at the C-2 and C-4 positions typically occupy equatorial orientations to minimize steric strain. chemijournal.com

This conformational preference has profound implications for reactivity. For example, the reduction of the precursor, 3-azabicyclo[3.3.1]nonan-9-one, can lead to two stereoisomeric alcohols, with the hydroxyl group in either an endo or exo position. The selectivity of this reduction is highly dependent on the steric hindrance presented by the bicyclic framework to the approaching reducing agent. Studies on analogous 3,7-diheterabicyclo[3.3.1]nonan-9-ones show that reduction with lithium aluminum hydride can produce a mixture of stereoisomeric alcohols. researchgate.net

Similarly, the addition of organometallic reagents like Grignard reagents to the C-9 carbonyl can also proceed with high stereoselectivity. In the synthesis of related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ols, the addition of aryl Grignard reagents resulted in the formation of tertiary alcohols with the incoming aryl group oriented syn to the oxygen atom in the other ring, demonstrating facial selectivity dictated by the bicyclic structure. researchgate.net The conformational rigidity of the azabicyclic core thus serves as a critical control element, directing the regio- and stereochemical course of its chemical transformations.

Advanced Research Applications of 3 Azabicyclo 3.3.1 Nonan 9 Ol Derivatives

As a Scaffold in Medicinal Chemistry Research

The conformational rigidity of the 3-azabicyclo[3.3.1]nonane core is a highly desirable feature in medicinal chemistry. It allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for specific biological targets. This has established the scaffold as a valuable tool in modern drug discovery.

Derivatives of the azabicyclo[3.3.1]nonane scaffold have been instrumental in the design of potent and selective ligands for various receptors. A notable area of research has been the development of ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders and are overexpressed in numerous types of tumor cells.

Researchers have synthesized series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs and evaluated their affinity for σ₁ and σ₂ receptors. Specific derivatives have demonstrated high potency and remarkable selectivity for the σ₂ receptor, which is a key target in cancer imaging and therapy. For instance, compounds WC-26 and WC-59 emerged as highly potent σ₂ receptor ligands with excellent selectivity over the σ₁ subtype. The ability of these compounds to modulate biological systems is further highlighted by the investigation of WC-26 as a chemosensitizer, where it was shown to significantly enhance the cytotoxicity of doxorubicin in breast tumor cell lines.

Table 1: Sigma (σ) Receptor Binding Affinities of Selected Azabicyclo[3.3.1]nonane Analogs

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (Ki σ₁/σ₂)
WC-26 σ₂2.58557
WC-59 σ₂0.822,087

Beyond sigma receptors, this scaffold has been explored for its potential to interact with other crucial biological targets. Modifications of the core structure have led to the development of compounds investigated as monoamine reuptake inhibitors, which are vital in the treatment of depression and other mood disorders. Additionally, derivatives have been designed as modulators of acetylcholine receptors, indicating the scaffold's broad applicability in targeting various components of the central and autonomic nervous systems. google.com

The 3-azabicyclo[3.3.1]nonane moiety is frequently used as a foundational building block in the synthesis of more complex and biologically active molecules. Its rigid structure provides a reliable and predictable three-dimensional framework upon which intricate molecular designs can be constructed. This is particularly valuable in the synthesis of natural products and their analogs, where precise stereochemical control is essential.

The utility of this scaffold is evident in its incorporation into indole alkaloids, a class of natural products known for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.org The azabicyclo[3.3.1]nonane core helps to mimic the complex polycyclic systems found in these natural compounds, providing a synthetic route to molecules that are otherwise difficult to access. Furthermore, its derivatives have been employed in the synthesis of novel chorismate mutase inhibitors, demonstrating its role in creating molecules that can intervene in specific enzymatic pathways. rsc.org

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 3-azabicyclo[3.3.1]nonane system is considered one such scaffold due to its conformational pre-organization and the versatile synthetic handles it offers for functionalization. The inherent rigidity of the bicyclic structure reduces the entropic penalty upon binding to a target, often resulting in higher affinity.

The hydroxyl group at the C-9 position of 3-azabicyclo[3.3.1]nonan-9-ol, along with the nitrogen atom at the 3-position, provides convenient points for chemical modification. This allows for the systematic exploration of chemical space around the core structure, facilitating the optimization of ligand-receptor interactions in a target-oriented fashion. This approach has been successfully applied to generate libraries of compounds for screening against various therapeutic targets, leveraging the scaffold's inherent ability to present substituents in well-defined spatial arrangements.

Role in Catalysis Research

The structural and chemical properties of this compound and its derivatives also lend themselves to applications in catalysis, particularly in reactions where stereochemical control is paramount.

While a less extensively explored area, the inherent chirality and rigid conformation of certain 3-azabicyclo[3.3.1]nonane derivatives make them attractive candidates for development as chiral ligands in asymmetric catalysis. The fixed spatial relationship between the nitrogen atom and other functional groups can create a well-defined chiral environment around a metal center. This is crucial for inducing enantioselectivity in chemical transformations, where the goal is to produce one enantiomer of a chiral product preferentially over the other. The development of such ligands based on this scaffold represents an ongoing area of interest in the pursuit of new and efficient asymmetric catalysts.

The this compound framework is not only a target of synthesis but also a key intermediate in various organic transformations. The precursor, 9-azabicyclo[3.3.1]nonan-3-one, is frequently used in reduction reactions to produce the corresponding alcohol. The stereochemical outcome of this reduction is of significant interest, as it can lead to either the endo or exo alcohol isomer.

Significant research has focused on controlling this stereoselectivity. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) is a common method to produce the corresponding alcohol. google.com More advanced methods have been developed to improve efficiency and stereocontrol, such as the use of ruthenium complex catalysts for the hydrogenation of the ketone. google.com This catalytic approach is noted for generating minimal waste and operating under cost-effective conditions, yielding the valuable endo-9-azabicyclo[3.3.1]nonan-3-ol derivative, which serves as a crucial intermediate for agrochemical and medicinal products. google.com

The hydroxyl group of the resulting alcohol is a versatile functional handle that can be used in subsequent reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, further expanding the synthetic utility of the scaffold. google.com

Contributions to Supramolecular Chemistry and Materials Science

The inherent structural features of this compound derivatives, such as their conformational rigidity and the presence of hydrogen-bonding moieties, make them excellent building blocks for the construction of ordered supramolecular assemblies. The nitrogen atom at the 3-position and the hydroxyl group at the 9-position serve as key interaction sites, guiding the self-assembly process and enabling the formation of complex, higher-order structures. These attributes are being explored for the creation of new functional materials with tailored properties.

Formation of Self-Assembled Systems

The ability of this compound derivatives to form self-assembled systems is primarily driven by non-covalent interactions, with hydrogen bonding playing a crucial role. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of predictable and robust hydrogen-bonding networks, leading to the spontaneous organization of molecules into well-defined supramolecular structures.

The rigid bicyclo[3.3.1]nonane framework ensures that the interacting functional groups are held in specific spatial orientations, which is critical for achieving long-range order in the resulting assemblies. This structural preorganization minimizes entropic penalties during self-assembly, favoring the formation of thermodynamically stable and well-ordered systems.

Furthermore, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold have been shown to form coordination polymers and supramolecular metallogels. In these systems, the nitrogen atoms of the bispidine ligand coordinate with metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. This principle can be extended to this compound derivatives, where the nitrogen atom can participate in metal coordination while the hydroxyl group can provide an additional site for hydrogen bonding, leading to the formation of multifunctional materials.

Table 1: Key Intermolecular Interactions in the Self-Assembly of this compound Derivatives

Interaction TypeParticipating MoietiesResulting Supramolecular Structure
Hydrogen Bonding-OH (donor) with -N (acceptor) of another moleculeChains, sheets, or three-dimensional networks
-OH (donor) with -OH (acceptor) of another moleculeDimers, chains, or cyclic assemblies
Metal CoordinationNitrogen atom with a transition metal ionCoordination polymers, metal-organic frameworks (MOFs), metallogels
van der Waals ForcesHydrophobic bicyclic scaffoldClose packing in the solid state, stabilization of larger assemblies

Applications in Functional Material Design

The unique structural and chemical properties of this compound derivatives make them attractive candidates for the design of a variety of functional materials. Their rigid framework can be incorporated into larger molecular architectures to create materials with specific functions.

One area of application is in the development of porous materials. By functionalizing the this compound core with appropriate linking groups, it is possible to construct crystalline materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent rigidity of the bicyclic unit can lead to the formation of robust frameworks with permanent porosity, which could be utilized for gas storage, separation, and catalysis.

Furthermore, the cleft-like shape of some bicyclo[3.3.1]nonane derivatives has been successfully applied in the creation of ion receptors and molecular tweezers. This suggests that appropriately functionalized this compound derivatives could be designed to selectively bind specific ions or small molecules, with potential applications in sensing, environmental remediation, and controlled release systems. The hydroxyl group at the 9-position can also be chemically modified to introduce further functionality, such as fluorescent reporters or reactive groups for surface immobilization.

The ability to form ordered, self-assembled monolayers on surfaces is another potential application. The hydrogen-bonding capabilities of the hydroxyl and amino moieties could be used to direct the assembly of these molecules on substrates, creating functional surfaces with controlled wettability, adhesion, or biocompatibility.

Table 2: Potential Applications of Functional Materials Based on this compound Derivatives

Material TypeKey Feature of the DerivativePotential Application
Porous Frameworks (MOFs, COFs)Rigid scaffold, functionalizable sitesGas storage and separation, catalysis, chemical sensing
Molecular ReceptorsPre-organized binding cavity, hydrogen-bonding sitesIon and small molecule sensing, targeted drug delivery
Functional SurfacesSelf-assembly into ordered monolayersModified electrodes, biocompatible coatings, sensors
Supramolecular GelsFormation of extended fibrous networksDrug delivery, tissue engineering, environmental remediation

Theoretical and Computational Studies Supporting Research on 3 Azabicyclo 3.3.1 Nonan 9 Ol

Quantum Chemical Prediction of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties that govern the reactivity and selectivity of the 3-azabicyclo[3.3.1]nonane scaffold. scienceopen.com These computational methods allow for the optimization of molecular structures and the calculation of various electronic descriptors. colab.ws

DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, further predicting sites for chemical reactions.

Furthermore, quantum chemical calculations are used to model reaction mechanisms and predict selectivity. By calculating the energies of transition states and intermediates for different reaction pathways, researchers can determine the most energetically favorable route. This has been applied to understand the diastereoselectivity of reactions forming 2-azabicyclo[3.3.1]nonane skeletons, where calculations revealed that a stepwise C-C bond formation and proton transfer mechanism dictates the observed endo selectivity. nih.gov Such insights are invaluable for designing catalysts and reaction conditions to achieve specific stereochemical outcomes. nih.gov

Molecular Dynamics Simulations for Conformational Transitions

The 3-azabicyclo[3.3.1]nonane framework is conformationally flexible and can exist in several forms, most notably the twin-chair (CC) and boat-chair (BC) conformations. chemijournal.comdoi.org The equilibrium between these conformers is critical as the three-dimensional shape of the molecule often dictates its biological activity. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational tool used to study these conformational dynamics over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. smolecule.com These simulations can reveal the pathways and energetics of transitions between different conformational states, such as the inversion from a twin-chair to a boat-chair form. researchgate.net Ab initio and DFT calculations can complement these simulations by determining the relative energies and energy barriers between the stable conformers. researchgate.net For the parent bicyclo[3.3.1]nonan-9-one, the energy difference between the CC and BC conformations is calculated to be small, suggesting a dynamic equilibrium. researchgate.net

ConformerTypical Relative StabilityKey Stabilizing/Destabilizing Factors
Twin-Chair (CC) Generally the most stable conformer. chemijournal.comLower steric strain in the absence of bulky substituents or specific intramolecular interactions.
Boat-Chair (BC) Higher in energy, but can be populated. researchgate.netCan be stabilized by intramolecular hydrogen bonding or destabilized by steric repulsion. researchgate.net
Twin-Boat Generally the least stable conformer.High steric hindrance and torsional strain.

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. For the 3-azabicyclo[3.3.1]nonane scaffold, extensive SAR studies have been conducted to develop potent and selective ligands for various biological targets, including opioid, dopamine, and sigma receptors. nih.govnih.govnih.gov These investigations involve the systematic synthesis of analogs and the evaluation of their biological effects.

Key findings from SAR studies on 3-azabicyclo[3.3.1]nonane derivatives include:

N-Substitution: The substituent on the nitrogen atom plays a critical role in modulating receptor affinity and efficacy. For example, in a series of 9β-hydroxy-5-(3-hydroxyphenyl)morphans (a related 2-azabicyclo[3.3.1]nonane system), substituting the nitrogen with aralkyl groups like 4-nitrophenethyl or cinnamyl resulted in compounds with very high affinity for the μ-opioid receptor. nih.gov

Aryl Group Substitution: Modifications to aryl groups attached to the bicyclic core significantly impact activity. In studies of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, the presence of electron-withdrawing groups (e.g., halogens) at the ortho or para positions of the aryl rings was found to enhance antibacterial and antifungal activities. chemijournal.com

Stereochemistry: The stereoisomerism of the molecule is crucial for its biological function. For instance, the (1R,5R,9S) enantiomers of certain 2-azabicyclo[3.3.1]nonan-9-ol derivatives were found to be potent μ-agonists, while the corresponding (1S,5S,9R) enantiomer acted as a μ-antagonist. nih.gov

The following table summarizes SAR data for selected azabicyclo[3.3.1]nonane analogs targeting different receptors.

Compound/AnalogTarget ReceptorModificationBiological Activity (Kᵢ in nM)
(1R,5R,9S)-16μ-Opioid ReceptorN-(4-nitrophenethyl) substitution on a 2-azabicyclo[3.3.1]nonan-9-ol core. nih.govKᵢ = 0.073 nM nih.gov
WC-26σ₂ ReceptorN-(4-fluorobenzyl) substitution on a 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate core. nih.govKᵢ = 2.58 nM nih.gov
WC-59σ₂ ReceptorN-(4-[¹⁸F]fluorobenzyl) substitution on a 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate core. nih.govKᵢ = 0.82 nM nih.gov
Analog 45Dopamine D₂/D₃ ReceptorsN-(3-benzofurylmethyl) substitution on a 3-aryl-8-azabicyclo[3.2.1]octan-3-ol core. nih.govD₂ Kᵢ = 1.7 nM; D₃ Kᵢ = 0.34 nM nih.gov

In Silico Screening and Design of Novel Analogs

In silico (computer-based) techniques are increasingly used to accelerate the drug discovery process by identifying and designing novel compounds with therapeutic potential. researchgate.net For the 3-azabicyclo[3.3.1]nonan-9-ol scaffold, these methods can be used to screen large virtual libraries of compounds or to design new analogs with improved properties.

The typical workflow for in silico screening and design involves several steps:

Target Identification and Validation: A biological target (e.g., an enzyme or receptor) is chosen.

Virtual Library Screening: A large database of chemical structures is computationally screened against a 3D model of the target protein. Molecular docking programs are used to predict the binding mode and affinity of each compound in the library. nih.gov

Hit Identification: Compounds that show promising predicted binding affinity and favorable interactions with key residues in the target's active site are selected as "hits."

Lead Optimization: The identified hits, which may be based on the 3-azabicyclo[3.3.1]nonane core, are then computationally modified to improve their potency, selectivity, and pharmacokinetic properties. This process, known as rational drug design, might involve adding or changing functional groups to enhance specific interactions with the target. nih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs to filter out candidates that are likely to fail in later stages of development.

This approach has been successfully applied to related bicyclic systems. For example, fragment-based drug design, where small chemical fragments are linked together computationally to create novel ligands, has been used to identify potential inhibitors for viral proteases. nih.gov By applying these in silico strategies to the this compound scaffold, researchers can efficiently explore a vast chemical space and prioritize the synthesis of the most promising candidates for experimental testing.

Future Directions and Emerging Research Avenues for 3 Azabicyclo 3.3.1 Nonan 9 Ol

Development of Innovative and Sustainable Synthetic Routes

The synthesis of the 3-azabicyclo[3.3.1]nonane core has traditionally relied on methods like the Mannich reaction. researchgate.net While effective, current research is pushing towards more innovative and sustainable approaches that offer higher efficiency, reduced environmental impact, and greater molecular diversity.

Cascade reactions also represent a powerful strategy for constructing the bicyclic system in a single step from simpler precursors. A tandem Michael addition–Claisen condensation cascade has been successfully employed to yield tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org These innovative strategies not only improve the efficiency of synthesis but also open pathways to novel analogues that were previously difficult to access.

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Ruthenium-Catalyzed HydrogenationReduces a ketone to an alcohol using a Ru-complex catalyst and H₂.Lower cost, reduced waste, simplified process compared to boron reductants. google.com
Double Mannich ReactionA one-pot condensation reaction to rapidly assemble the bicyclic core.Direct, efficient route for establishing the foundational structure. acs.org
Tandem Cascade ReactionsMulti-step reaction sequence (e.g., Michael addition–Claisen condensation) in a single pot.High atom economy, rapid construction of complex molecular architectures. rsc.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A thorough understanding of the three-dimensional structure and conformational dynamics of 3-azabicyclo[3.3.1]nonane derivatives is critical to understanding their biological activity. Advanced spectroscopic and imaging techniques are becoming indispensable tools for elucidating these complex features.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY), is routinely used for unambiguous structural assignment and stereochemical analysis. scirp.orgresearchgate.neteurekaselect.com NOESY experiments, in particular, are crucial for determining the through-space interactions that define the conformational preferences of the bicyclic rings, which can exist in chair-chair, chair-boat, or twin-boat forms. researchgate.neteurekaselect.comdoi.org

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation and intermolecular interactions. nih.govresearchgate.net For example, X-ray analysis has been used to confirm the chair-chair conformation of certain derivatives and to study the influence of substituents on crystal packing. researchgate.netresearchgate.net The application of these high-resolution techniques is essential for validating computational models and establishing clear structure-activity relationships. The future may see an increased use of these methods for real-time analysis of reaction kinetics and mechanisms, providing deeper insights into the synthetic processes themselves.

TechniqueApplication for 3-Azabicyclo[3.3.1]nonan-9-olKey Insights Provided
2D NMR (COSY, NOESY, etc.)Elucidation of stereochemistry and conformational preferences in solution.Connectivity of atoms, spatial proximity of protons, preferred ring conformation (chair-chair vs. chair-boat).
Single-Crystal X-ray DiffractionDetermination of the precise molecular structure in the solid state.Definitive bond lengths, bond angles, absolute configuration, and intermolecular packing forces.

Expansion into Novel Research Disciplines and Interdisciplinary Collaborations

While the 3-azabicyclo[3.3.1]nonane scaffold is well-established in medicinal chemistry, its unique structural and chemical properties are paving the way for its use in other scientific areas. This expansion necessitates collaborations between organic chemists, pharmacologists, materials scientists, and biologists.

The biological activities of derivatives are diverse, with documented potential as anticancer rsc.orgresearchgate.net, antimicrobial scirp.orgtandfonline.com, and antimalarial agents. rsc.org A significant area of research has focused on their role as modulators of opioid receptors, where specific substitutions can produce potent and selective agonists or antagonists. nih.govnih.gov More recently, derivatives have been investigated as potential JAK kinase inhibitors, which could have therapeutic applications in treating cancer and autoimmune diseases. mdpi.com

Beyond medicine, the bicyclo[3.3.1]nonane framework is finding applications in materials science. Polymers incorporating the related 9-thiabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonane units have been used to create materials with a high refractive index. mdpi.com The potential for the 3-azabicyclo[3.3.1]nonane core to be used in asymmetric catalysis and as a component in molecular tweezers or ion receptors highlights its versatility. rsc.orgresearchgate.net These emerging applications will drive interdisciplinary research to fully exploit the potential of this structural motif.

Research AreaSpecific Application of DerivativesPotential Impact
OncologyDevelopment of novel anticancer chemotherapeutics.New treatments for various cancers. rsc.orgresearchgate.net
Infectious DiseasesSynthesis of new antimicrobial and antimalarial agents.Addressing antibiotic resistance and parasitic diseases. rsc.orgscirp.org
NeuropharmacologyDesign of selective opioid receptor modulators for pain management.Development of safer and more effective analgesics. nih.govnih.gov
ImmunologyInvestigation as JAK kinase inhibitors.New therapies for autoimmune disorders and certain cancers. mdpi.com
Materials ScienceUse as building blocks for high refractive index polymers and ion receptors.Creation of advanced optical materials and sensor technologies. rsc.orgmdpi.com

Computational Design and Predictive Modeling for Targeted Applications

The integration of computational chemistry with synthetic and biological studies offers a powerful paradigm for accelerating the discovery of new this compound derivatives with desired properties. In silico methods allow for the rational design of molecules and the prediction of their behavior before their synthesis, saving significant time and resources.

Molecular dynamics simulations have been used to provide a structural basis for the high affinity and efficacy of derivatives at the μ-opioid receptor, elucidating the key interactions between the ligand and the receptor binding pocket. nih.govnih.gov Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT) calculations, have been applied to investigate the molecular structures, conformational energies, and potential energy barriers between different conformers (e.g., twin-chair vs. boat-chair). researchgate.net These calculations provide fundamental insights into the stability and dynamics of the bicyclic system. researchgate.net

Predictive modeling can be used to forecast the biological activity and physicochemical properties of virtual libraries of derivatives, helping to prioritize synthetic targets. As computational power and algorithmic accuracy continue to improve, the role of computational design in the targeted development of this compound-based compounds for specific applications in medicine and materials science is expected to grow substantially.

Computational MethodApplicationScientific Question AddressedReference
Molecular Dynamics (MD) SimulationsModeling the interaction between a ligand and its biological target (e.g., μ-opioid receptor).What is the structural basis for the observed binding affinity and functional activity? nih.govnih.gov
Density Functional Theory (DFT)Calculating molecular structures and energy differences between conformers.What is the relative stability of the chair-chair versus the boat-chair conformation? researchgate.net
Molecular Mechanics (MMX)Studying the conformational landscape of various derivatives.What are the preferred conformations of different substituted analogues? researchgate.net

Q & A

Q. What are the key structural features and stereochemical conformations of 3-azabicyclo[3.3.1]nonan-9-ol derivatives?

The bicyclic core of this compound derivatives can adopt twin-chair, chair–boat, or twin-boat conformations, depending on substituent positions and steric effects. For example, X-ray crystallography reveals that aryl-substituted derivatives (e.g., 2,4-diaryl analogs) predominantly exhibit twin-chair conformations with equatorial orientations of substituents to minimize steric strain . NMR analysis (NOESY, HSQC) further confirms these conformations in solution .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

The Mannich reaction is a standard approach, using ketones, aldehydes, and ammonium acetate in polar aprotic solvents (e.g., ethanol, DMF). For example, 2,4-diaryl derivatives are synthesized via cyclocondensation of substituted acetophenones with formaldehyde and ammonium acetate . Post-synthetic modifications (e.g., N-acylation) are performed to introduce functional groups while maintaining stereochemical integrity .

Q. How can conformational analysis of this compound derivatives be performed experimentally?

  • NMR spectroscopy : Use 2D techniques (COSY, NOESY) to assign chemical shifts and infer spatial proximity of protons. Axial-equatorial orientations of substituents are deduced from coupling constants and NOE interactions .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and ring-puckering parameters (Cremer-Pople analysis) .

Q. What spectroscopic techniques are critical for identifying and characterizing this compound derivatives?

  • Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 153–155 for methyl derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ketones) .
  • 1H/13C NMR : Assigns proton environments and confirms regiochemistry .

Q. What is the biological significance of the 3-azabicyclo[3.3.1]nonane pharmacophore?

The bicyclic core mimics natural alkaloids (e.g., lupanine, methyllycaconitine) and exhibits nicotinic acetylcholine receptor antagonism, analgesic activity, and antifungal properties. Substituent position (ortho/meta/para) on aryl groups modulates bioactivity .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., halogens at aryl ortho/para positions) enhance antifungal activity, while bulky substituents stabilize twin-chair conformations .
  • Conformational rigidity : Twin-chair conformers with equatorial substituents show higher receptor-binding affinity compared to boat conformers .
  • Bioisosteric replacements : Fluorine substitutions improve metabolic stability without altering stereochemistry .

Q. What computational methods are used to model this compound interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts reactive sites for functionalization .
  • Molecular docking (AutoDock/Vina) : Simulates ligand-receptor interactions (e.g., nicotinic acetylcholine receptors) using crystal structures from the Protein Data Bank .

Q. How can contradictions in biological activity data for structurally similar derivatives be resolved?

  • Crystallographic vs. solution-state conformations : Use X-ray and NMR to verify if bioactive conformations match solid-state or solution structures .
  • Enantiomeric purity : Chiral HPLC or circular dichroism (CD) ensures stereochemical consistency, as enantiomers may exhibit divergent activities .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

  • Polymorphism : Screen multiple solvents (e.g., ethanol, ether) to isolate stable polymorphs.
  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Weak diffraction : Synchrotron radiation improves resolution for low-quality crystals .

Q. How can synthetic routes be optimized to achieve high enantiomeric excess (ee) in chiral derivatives?

  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereochemistry during cyclization .
  • Dynamic resolution : Exploit reversible ring-opening via pH control in aqueous media .

Q. What strategies are effective for designing water-soluble analogs of this compound derivatives?

  • Pro-drug approaches : Introduce phosphate or glycoside moieties to enhance solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the bicyclic core without disrupting pharmacophore geometry .

Q. How do steric and electronic factors influence the regioselectivity of N-functionalization in this compound?

  • Steric effects : Bulky acylating agents (e.g., dichloroacetyl chloride) favor N-functionalization at less hindered positions .
  • Electronic effects : Electron-deficient amines undergo faster acylation under mild conditions (e.g., DCM, room temperature) .

Q. What role do intermolecular interactions (e.g., N–H⋯π, C–H⋯F) play in stabilizing crystal packing?

  • N–H⋯π interactions : Stabilize twin-chair conformers in aryl-substituted derivatives (e.g., 2,4-bis(2-fluorophenyl) analogs) .
  • C–H⋯F contacts : Contribute to layered packing motifs in fluorinated derivatives .

Methodological Tables

Q. Table 1: Common Conformations and Biological Activities

Substituent PositionConformationBioactivityReference
2,4-Diaryl (para-OMe)Twin-chairAntifungal
2,4-Diaryl (ortho-F)Twin-chairAnalgesic
N-AcylChair–boatReceptor antagonist

Q. Table 2: Key Spectral Data for Characterization

TechniqueDiagnostic FeatureExample (CAS 2291-59-0)Reference
1H NMR (CDCl₃)N–CH₂ protons at δ 3.2–3.5 ppmC15H19NO
13C NMRCarbonyl signal at δ 210 ppmC22H25NO3
IR (KBr)C=O stretch at 1705 cm⁻¹C21H21F2NO

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.